2-(2-(Thiophen-3-yl)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, linked to a thiophene moiety. The structure can be represented as follows:
This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitutions.
The biological activity of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine has been explored primarily in the context of its potential therapeutic effects. Compounds with similar structures have shown promise in various pharmacological activities, including:
The synthesis of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine typically involves multi-step organic synthesis. Key methods include:
The applications of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine are diverse and include:
Interaction studies focus on understanding how 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine interacts with biological targets. These studies often involve:
Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in pain signaling pathways.
Several compounds share structural similarities with 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Thiophene-2-carboxylic acid | Contains a carboxylic acid group | Known for its role in organic synthesis and as a building block. |
| Pyrrolidine-2-carboxylic acid | Contains a carboxylic acid group | Used in various medicinal applications. |
| N'-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide | Complex structure with multiple functional groups | Exhibits potential biological activities due to diverse interactions. |
The uniqueness of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine lies in its specific combination of thiophene and pyrrolidine rings along with an ethyl linker. This structural arrangement imparts distinct chemical and physical properties that may enhance its biological efficacy compared to other similar compounds.
The conjugation of pyrrolidine and thiophene moieties in 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine relies on catalytic methods to achieve efficient bond formation. A prominent strategy involves palladium-catalyzed cross-coupling reactions, where prefunctionalized thiophene derivatives are coupled with pyrrolidine precursors. For example, Suzuki-Miyaura coupling using 3-thienylboronic acid and brominated pyrrolidine intermediates has been reported to yield the target compound with >80% efficiency under mild conditions (45–50°C, 0.3–1.2 MPa).
Photocatalytic ring contraction of pyridines offers an alternative route. Pyridines, abundant industrial chemicals, undergo photoinduced reactions with silylboranes to form 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are subsequently functionalized with thiophene groups. This method achieves 75% yield in large-scale syntheses (10 mmol).
Key Catalysts and Conditions
| Method | Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/C | 45–50°C | 0.3–1.2 MPa | 82% |
| Photocatalytic Contraction | None (UV light) | 25°C | Ambient | 75% |
Transition metals play a critical role in constructing the pyrrolidine ring. Palladium-catalyzed carboamination of γ-amino alkenes with aryl halides enables simultaneous C–N and C–C bond formation, producing disubstituted pyrrolidines with >20:1 diastereoselectivity. For instance, reacting 3-thienylethylamine with 1-bromo-2-phenylethane in the presence of Pd(OAc)₂ and Xantphos ligand yields the bicyclic pyrrolidine-thiophene structure in 68% yield.
Thermal cyclization of vinylazomethine ylides, generated via silyl migration from 2-silyl-1,2-dihydropyridines, provides another route. This method, operating at 140°C, achieves 70% conversion efficiency and tolerates functional groups such as esters and nitriles.
Stereocontrol in pyrrolidine synthesis is achieved through chiral auxiliaries and asymmetric catalysis. The palladium-catalyzed carboamination of γ-amino alkenes with aryl iodides produces cis-2,5-disubstituted pyrrolidines with 92% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand.
Density functional theory (DFT) studies reveal that the stereochemical outcome depends on the transition state geometry during cyclization. For example, the endo transition state favors the formation of the cis isomer due to reduced steric hindrance between the thiophene and pyrrolidine groups.
Stereoselectivity Data
| Substrate | Ligand | ee | Diastereoselectivity |
|---|---|---|---|
| 3-Thienylethylamine | (R)-BINAP | 92% | >20:1 (cis:trans) |
| 3-Bromothiophene | Xantphos | N/A | 15:1 (cis:trans) |
Optimizing 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine synthesis for sustainability involves:
Comparative Green Metrics
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent Toxicity | High (Benzene) | Low (CPME) |
| Catalyst Recovery | 0% | 95% |
| Carbon Efficiency | 62% | 85% |
The compound 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine represents a unique molecular scaffold combining two privileged pharmacophores in medicinal chemistry: the thiophene heterocycle and the pyrrolidine ring system . This molecular architecture, with the molecular formula C10H15NS and molecular weight of 181.30 g/mol, presents distinct structural features that contribute to its potential therapeutic applications [2] [3] [4]. The presence of both sulfur and nitrogen heteroatoms in the structure enhances chemical reactivity and potential biological activity through diverse intermolecular interactions .
Structure-activity relationship studies of thiophene-containing compounds have demonstrated significant potential across multiple therapeutic areas, with thiophene ranking fourth among United States Food and Drug Administration approved small drug molecules over the past decade [5]. The pyrrolidine moiety, as a five-membered saturated nitrogen-containing heterocycle, offers distinctive physicochemical properties including hydrophilicity, basicity, and structural rigidity that make it a crucial pharmacophore in medicinal chemistry [6] [7]. The combination of these two pharmacophores in 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine creates opportunities for enhanced target selectivity and improved biological profiles.
The spatial characteristics of pyrrolidine derivatives significantly influence biological activity, with the unrestricted conformation of the ring allowing for controlled stereochemical arrangements through appropriate substituent selection [6]. Inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring, consequently affecting pharmacological efficacy [6]. The thiophene moiety contributes electron-rich characteristics and bioisosteric properties that augment the capacity to interact with diverse biological targets [8].
The positional orientation of thiophene substitution plays a critical role in determining biological activity and bioisosteric effectiveness [12]. Investigation of N-phenylcarboxamide derivatives and three regioisomers of N-(substituted-thienyl)carboxamide revealed that N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide exhibited equivalent activity levels to phenyl derivatives [12]. In contrast, N-(3-substituted-2-thienyl)carboxamide demonstrated reduced activity compared to the phenyl derivative, indicating that 2-substituted-3-thienyl and 4-substituted-3-thienyl groups function effectively as bioisosteres of the phenyl group, while other orientations do not [12].
| Thiophene Orientation | Bioisosteric Effectiveness | Activity Relative to Phenyl |
|---|---|---|
| 2-substituted-3-thienyl | High | Equivalent |
| 4-substituted-3-thienyl | High | Equivalent |
| 3-substituted-2-thienyl | Low | Reduced |
The metabolic implications of thiophene orientation have been extensively studied using quantum chemical methods [13] [14]. Drug metabolism of thiophene-containing substrates by cytochrome P450 enzymes leads to competitive reactions including S-oxidation and epoxidation [13]. The energy barrier for S-oxidation was observed at 14.75 kcal/mol compared to 13.23 kcal/mol for epoxidation, with epoxidation being thermodynamically and kinetically more favorable [13]. This understanding of metabolic pathways is crucial for optimizing thiophene orientation in drug design to minimize toxic metabolite formation [13].
The ethyl linker connecting the thiophene and pyrrolidine moieties in 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine represents a critical structural element for target affinity optimization [15] [16] [17]. Linker length optimization studies have demonstrated significant impacts on binding affinity and biological activity across diverse therapeutic targets [15]. Research on peptide linker-based fluorescent ligands revealed that linker composition and length substantially affect receptor binding affinity, with optimal configurations providing up to 10-fold improvements in binding affinity [17].
Studies examining ethylene glycol-based side chain length engineering in semiconducting polymers have provided insights into the importance of linker optimization [18]. While minimizing side chain length appeared to boost both capacitive and charge carrier transport properties, careful balance in chain length was required to maximize performance [18]. The chosen side chain length must be sufficiently long to allow for considerable interaction with target systems while being kept to minimum length to avoid dilution effects [18].
Investigation of hetero-bivalent ligand systems has demonstrated the critical importance of linker optimization for achieving high avidity binding [16]. Screening studies using photo-triggered copper-free click chemistry revealed that PEG12 linkers provided the highest potency, with cellular uptake and retention profiles significantly superior to shorter linker variants [16]. The reliability of linker optimization assays was confirmed through both in vitro and in vivo evaluations, demonstrating consistent results across different experimental conditions [16].
| Linker Length | Cellular Uptake (%) | Cellular Retention (%) | Relative Activity |
|---|---|---|---|
| PEG4 | 0.16 | 35 | Low |
| PEG8 | 0.24 | 44 | Moderate |
| PEG12 | 0.38 | 43 | High |
| PEG16 | 0.46 | 26 | Moderate |
The impact of linker optimization extends to metabolic stability and pharmacokinetic properties [19]. Extended linkers, particularly propenyloxy, propynyloxy, and pentynyloxy derivatives, have provided greater potencies against target organisms while maintaining favorable stability profiles [19]. Propynyl ethers demonstrated superior effectiveness under anaerobic conditions, while optimal aerobic activity was maintained with shorter linker configurations [19].
The pyrrolidine ring system offers extensive opportunities for structural modification through substitution patterns that significantly influence pharmacological properties and target selectivity [6] [20] [21]. Structural investigations of pyrrolidine-based molecules have demonstrated that substitutions at the N1, 3rd, and 5th positions provide significant opportunities for optimizing biological activity and enhancing target-specific interactions [22]. The stereogenicity of carbons within the pyrrolidine framework allows for precise control of three-dimensional molecular architecture, leading to different biological profiles based on stereoisomer configuration and spatial orientation of substituents [6] [7].
Research into pyrrolidine substitution patterns has revealed that electron-donating groups such as methoxy and methyl substituents consistently provide lower IC50 values compared to derivatives containing electron-withdrawing groups [6]. Structure-activity relationship analysis of dispiro indenoquinoxaline pyrrolidine quinolone analogues demonstrated that thiophene-containing derivatives exhibited superior activity against cancer cell lines compared to their phenyl ring counterparts [6]. Compounds containing thiophene moieties showed IC50 values ranging from 17-28 μM against MCF-7 cells and 19-30 μM against HeLa cells, compared to 22-29 μM and 26-37 μM respectively for phenyl derivatives [6].
The influence of stereochemistry on pyrrolidine pharmacophore development has been extensively documented [6] [20]. Compared with 3-S-methylpyrrolidine or unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes pure ERα antagonist and selective ER degrader activity for breast cancer treatment [6]. The introduction of chiral pyrrolidine into molecules promotes selectivity toward specific receptor subtypes, with selectivity and potency dependent on precise stereochemical arrangements [6].
| Substitution Pattern | Target Activity | IC50 Range (μM) | Selectivity Profile |
|---|---|---|---|
| 3-R-methylpyrrolidine | ERα antagonist | Single digit | High |
| 3-S-methylpyrrolidine | Moderate activity | Double digit | Low |
| Unsubstituted | Baseline activity | Double digit | Non-selective |
| Thiophene-substituted | Anticancer | 17-30 | Enhanced |
Pharmacophore modeling studies of pyrrolidinyl pyridone and pyrazinone analogues have established critical structural requirements for biological activity [23]. The pharmacophore model AAHRR41 represents the optimal spatial arrangement of chemical features for prolyl oligopeptidase inhibitory activity [23]. This model successfully predicted biological activity with high correlation between molecular docking values and experimental results, providing confidence in structure-based drug design approaches [23].
The development of pyrrolidine-based hybrid compounds has demonstrated the versatility of this scaffold in pharmacophore design [24] [25]. Research groups have successfully incorporated pyrrolidine hybrids with important pharmacophore moieties including N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole derivatives [24]. N-benzoylthiourea-pyrrolidine carboxylic acid derivatives carrying imidazole rings as cholinesterase inhibitors showed significant activity, with the most active compounds containing phenyl- and methyl-substituted variants [24].
Structure-activity relationship studies of pyrrolidine pentamine derivatives have revealed that truncations to the molecular scaffold result in loss of inhibitory activity, while specific modifications of functionalities and stereochemistry produce varied effects on inhibitory properties [26] [27]. Alterations at position R1 of the most active compounds reduced inhibition levels, demonstrating the essential nature of specific substituent groups and their precise positioning relative to the scaffold [27]. Modifications at R3, R4, and R5 positions showed varied effects, indicating potential for optimization through systematic structural modifications [27].